molecular formula C20H18F2N2O5 B6560011 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4,5-trimethoxybenzamide CAS No. 1021216-48-7

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4,5-trimethoxybenzamide

Cat. No.: B6560011
CAS No.: 1021216-48-7
M. Wt: 404.4 g/mol
InChI Key: NDFAKWKVQAQDAJ-UHFFFAOYSA-N
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Description

N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a 1,2-oxazole core substituted with a 2,4-difluorophenyl group and a 3,4,5-trimethoxybenzamide moiety. The trimethoxybenzamide segment contributes to lipophilicity, influencing membrane permeability and bioavailability.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O5/c1-26-17-6-11(7-18(27-2)19(17)28-3)20(25)23-10-13-9-16(29-24-13)14-5-4-12(21)8-15(14)22/h4-9H,10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFAKWKVQAQDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4,5-trimethoxybenzamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C20H18F2N2O5
  • Molecular Weight: 404.4 g/mol
  • CAS Number: 1021216-61-4
  • Purity: Typically 95% .

The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various cellular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction: It can bind to cellular receptors, potentially altering signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression Modulation: The compound may influence the expression of genes associated with inflammation and tumor progression .

Antitumor Activity

Recent studies have demonstrated significant antitumor activity of this compound against various cancer cell lines.

Case Study: In Vitro Assays

In a comparative study involving several cancer cell lines:

  • Cell Lines Tested: A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Standard Drugs for Comparison: Doxorubicin and Vandetanib.

The results indicated:

  • The compound exhibited an IC50 value of approximately 6.75 ± 0.19 μM against the A549 cell line.
  • It showed moderate cytotoxicity against normal lung fibroblasts (MRC-5), suggesting a need for further optimization to enhance selectivity towards cancer cells .
CompoundCell LineIC50 (μM)Remarks
This compoundA5496.75 ± 0.19High activity
This compoundHCC8276.26 ± 0.33Moderate activity
DoxorubicinA5490.85 ± 0.05Standard comparator
VandetanibHCC8275.13 ± 0.97Standard comparator

Scientific Research Applications

The biological activity of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4,5-trimethoxybenzamide is primarily attributed to its structural components that allow interaction with various cellular targets.

Antitumor Activity

Recent studies have demonstrated significant antitumor activity against various cancer cell lines. A notable study compared the effects of this compound with standard chemotherapeutic agents such as Doxorubicin and Vandetanib.

In Vitro Assays

The following table summarizes the results from a comparative study involving several lung cancer cell lines:

CompoundCell LineIC50 (μM)Remarks
This compoundA5496.75 ± 0.19High activity
This compoundHCC8276.26 ± 0.33Moderate activity
DoxorubicinA5490.85 ± 0.05Standard comparator
VandetanibHCC8275.13 ± 0.97Standard comparator

The compound exhibited an IC50 value of approximately 6.75 μM against the A549 lung cancer cell line, indicating high activity compared to standard chemotherapeutics.

Case Study 1: Lung Cancer Cell Lines

In a detailed analysis of the compound's efficacy against lung cancer cell lines (A549, HCC827), it was found that while it showed promising antitumor properties, there was moderate cytotoxicity observed against normal lung fibroblasts (MRC-5). This suggests a need for further optimization to enhance selectivity towards cancer cells.

Comparison with Similar Compounds

Structural Analogues

The target compound’s benzamide core and heterocyclic substituents align with several pharmacologically active derivatives:

  • Benzimidazole Derivatives: Compound 51 (N-(6-cyano-1-phenyl-1H-benzo[d]imidazol-2-yl)-3,4,5-trimethoxybenzamide) replaces the oxazole with a benzimidazole ring and adds a cyano group. Benzimidazoles exhibit enhanced planar geometry, which may improve DNA intercalation or enzyme binding compared to oxazoles .
  • Thiazole Derivatives: N-(3-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide () features a thiazole ring with halogenated aryl groups.
  • Pesticide Analogs: Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) shares the 2,4-difluorophenyl motif, a key feature in agrochemicals for herbicidal activity. The pyridine-carboxamide scaffold differs but highlights fluorine’s role in enhancing environmental stability .

Key Structural Differences :

Compound Core Heterocycle Key Substituents Potential Impact
Target Compound 1,2-Oxazole 2,4-Difluorophenyl, trimethoxybenzamide Rigidity, metabolic stability, lipophilicity
Benzimidazole Derivative 51 Benzimidazole Cyano, phenyl, trimethoxybenzamide Planar structure, enzyme/DNA interaction
Thiazole Derivative (6a) Thiazole 3-Chloro-4-fluorophenyl, 4-fluorophenyl Redox activity, hydrogen bonding
Diflufenican Pyridine 2,4-Difluorophenyl, trifluoromethylphenoxy Herbicidal activity, environmental persistence
Physicochemical Properties
  • Lipophilicity : The trimethoxybenzamide group increases logP values, as seen in compound 51 (). This enhances membrane permeability but may reduce aqueous solubility .
  • Fluorine Effects : The 2,4-difluorophenyl group (shared with diflufenican) improves metabolic stability and binding via hydrophobic and electrostatic interactions .
  • Heterocyclic Influence : Oxazoles’ lower basicity compared to benzimidazoles or thiazoles may reduce protonation-dependent solubility in physiological environments.

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